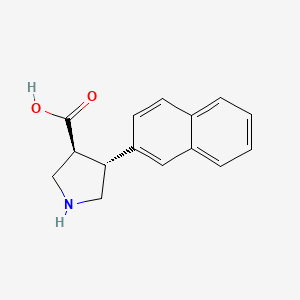

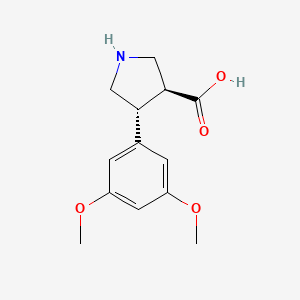

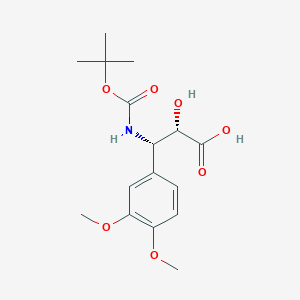

2-(4-Methoxyphenyl)nicotinaldehyde

説明

2-(4-Methoxyphenyl)nicotinaldehyde is a chemical compound that is part of the nicotinaldehyde family, which is known for its potential applications in various fields such as pharmaceuticals, organic materials, and chemical synthesis. While the provided papers do not directly discuss 2-(4-Methoxyphenyl)nicotinaldehyde, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of similar structures.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, which is a precursor to the anti-inflammatory agent naproxen . This method includes steps such as ethynylation, regioselective addition of HX, carbonylation, and alkaline hydrolysis. Similarly, the synthesis of 2-amino-1-(4′-methoxyphenyl)-propane from p-anisaldehyde also involves key reactions like Horner–Wadsworth–Emmons olefination and Hoffmann degradation . These methods could potentially be adapted for the synthesis of 2-(4-Methoxyphenyl)nicotinaldehyde by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nicotinaldehyde derivatives can be complex, and their analysis often requires advanced techniques such as crystallography and computational studies. For instance, the crystal structure, DFT, and photophysical studies of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile were reported, revealing a non-planar structure and providing theoretical IR spectral data consistent with experimental values . These techniques could be employed to determine the molecular structure of 2-(4-Methoxyphenyl)nicotinaldehyde and to predict its physical and chemical properties.

Chemical Reactions Analysis

The reactivity of nicotinaldehyde derivatives can be influenced by the presence of functional groups and the overall molecular structure. The removal of auxiliaries such as 2-oxazolidinone and 2-hydroxyethylamine in methoxide-carbonate systems has been described, which is useful for the synthesis of planar-chiral nicotinate . Understanding the reactivity of these auxiliaries and the conditions required for their removal could provide insights into the chemical reactions that 2-(4-Methoxyphenyl)nicotinaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinaldehyde derivatives are crucial for their potential applications. The photophysical properties of a related compound, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, were studied, showing good absorption and fluorescence properties, as well as a positive solvatochromic effect with varying solvent polarity . These findings suggest that 2-(4-Methoxyphenyl)nicotinaldehyde may also exhibit interesting optical properties, which could be explored further through experimental studies.

科学的研究の応用

Corrosion Inhibition

The compound demonstrates promising applications as a corrosion inhibitor for various metals in acidic environments. For instance, pyridine derivatives, including compounds related to 2-(4-Methoxyphenyl)nicotinaldehyde, have been identified as effective corrosion inhibitors for N80 steel in hydrochloric acid, showing significant inhibition efficiency and adhering to the Langmuir adsorption isotherm model. Their effectiveness was supported by a comprehensive set of techniques including electrochemical impedance spectroscopy and quantum chemical studies, highlighting their potential for protecting industrial materials against corrosion (Ansari, Quraishi, & Singh, 2015).

Pharmaceutical Reaction Monitoring

Electrospray ion mobility-mass spectrometry (ESI-IMMS) has been employed as a novel technique for real-time monitoring of pharmaceutical reactions involving compounds like nicotinaldehyde. This method demonstrated high sensitivity and selectivity in tracking reaction progress, including that of reductive amination reactions commonly used in drug synthesis. The ability to identify intermediates and products rapidly is crucial for efficient drug development processes, showcasing the compound's role in facilitating pharmaceutical research (Roscioli et al., 2013).

Antioxidant and Antimicrobial Potential

The synthesis and evaluation of novel esters derived from 2-(4-Methoxyphenyl)nicotinaldehyde have shown significant antioxidant and antimicrobial activities. These compounds, through modifications and testing, have demonstrated effectiveness against various bacterial and fungal strains, highlighting their potential for developing new therapeutic agents with enhanced biological properties (Harini et al., 2014).

Studies on Hydrogen Bonding and Thermochemistry

Research into the thermochemical properties and hydrogen bonding capabilities of methoxyphenols, including derivatives of 2-(4-Methoxyphenyl)nicotinaldehyde, provides valuable insights into their structural and energetic characteristics. These studies are foundational for understanding the molecular behavior of these compounds in various chemical and biological processes, indicating their versatility in scientific research (Varfolomeev et al., 2010).

Non-Linear Optical (NLO) Properties

The synthesis and characterization of compounds related to 2-(4-Methoxyphenyl)nicotinaldehyde have been explored for their potential in non-linear optical applications. Investigations into their electronic, structural, and NLO behaviors, supported by density functional theory, highlight the promise of these materials in developing advanced optical and electronic devices (Ulahannan et al., 2020).

Safety And Hazards

特性

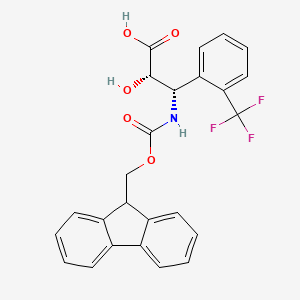

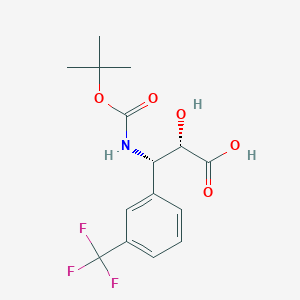

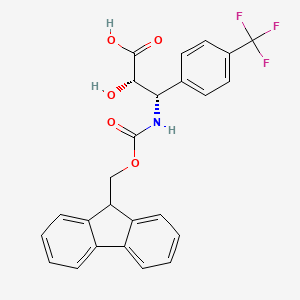

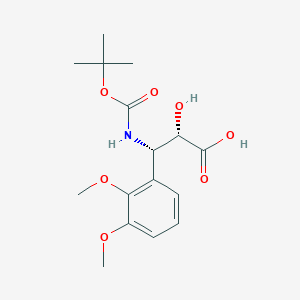

IUPAC Name |

2-(4-methoxyphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-6-4-10(5-7-12)13-11(9-15)3-2-8-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJFIXDFODEDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257803 | |

| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)nicotinaldehyde | |

CAS RN |

885949-59-7 | |

| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。